![molecular formula C12H13NO3 B13813161 (1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one CAS No. 524950-94-5](/img/structure/B13813161.png)
(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. These compounds are known for their significant biological activities, including cytotoxicity and inhibition of topoisomerase enzymes . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and related fields.
Métodos De Preparación
The synthesis of pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) typically involves the annulation of the pyrrole ring to the isoquinoline moiety or vice versa . Various methodologies have been developed over the years, including multicomponent reactions and cascade synthesis . Industrial production methods often employ these synthetic routes under optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) undergoes a variety of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance biological activity .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a cytotoxic agent and topoisomerase inhibitor, making it a potential candidate for anti-cancer therapies . Additionally, its unique structure allows for the exploration of structure-activity relationships, aiding in the design of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) involves its interaction with topoisomerase enzymes, which are crucial for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cytotoxicity in cancer cells. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to interfere with DNA processes is well-documented .
Comparación Con Compuestos Similares
Pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) is unique among similar compounds due to its specific structural features and biological activities . Similar compounds include other pyrrolo[2,1-a]isoquinolines, which also exhibit cytotoxic and topoisomerase inhibitory activities . the specific functional groups and stereochemistry of this compound contribute to its distinct properties and potential therapeutic applications .
Propiedades
Número CAS |
524950-94-5 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(1R,2R,10bS)-1,2-dihydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one |
InChI |
InChI=1S/C12H13NO3/c14-10-9-8-4-2-1-3-7(8)5-6-13(9)12(16)11(10)15/h1-4,9-11,14-15H,5-6H2/t9-,10+,11+/m0/s1 |
Clave InChI |
LHMJWBVMTMUYPX-HBNTYKKESA-N |
SMILES isomérico |
C1CN2[C@H]([C@H]([C@H](C2=O)O)O)C3=CC=CC=C31 |
SMILES canónico |
C1CN2C(C(C(C2=O)O)O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



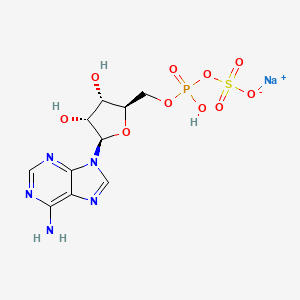

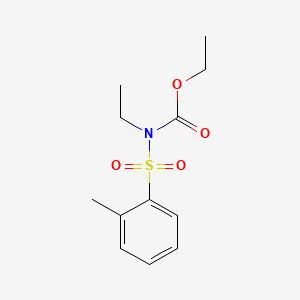
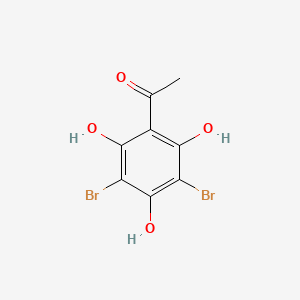
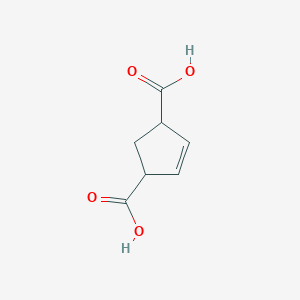
![L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
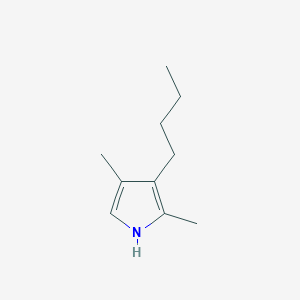
![methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13813130.png)

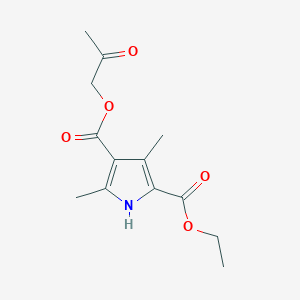

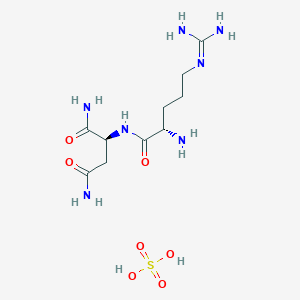
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)
